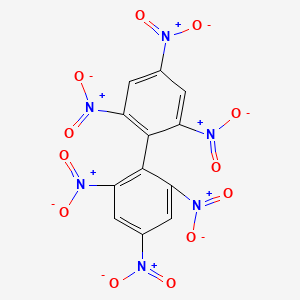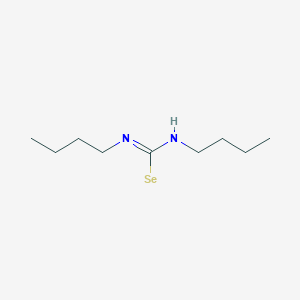
(N,N'-Dibutylcarbamimidoyl)selanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (N,N’-Dibutylcarbamimidoyl)selanyl typically involves the reaction of dibutylcarbamimidoyl chloride with sodium selenide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
Dibutylcarbamimidoyl chloride+Sodium selenide→(N,N’-Dibutylcarbamimidoyl)selanyl+Sodium chloride
Industrial production methods may involve the use of more scalable and environmentally friendly approaches, such as catalytic processes that minimize the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
(N,N’-Dibutylcarbamimidoyl)selanyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding selenide using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the selanyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
(N,N’-Dibutylcarbamimidoyl)selanyl has several scientific research applications:
Biology: Its antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (N,N’-Dibutylcarbamimidoyl)selanyl involves its interaction with cellular thiols, leading to the formation of seleno-sulfide bonds. This interaction can modulate the redox state of cells and influence various signaling pathways. The compound targets enzymes involved in oxidative stress response, such as glutathione peroxidase and thioredoxin reductase .
Comparación Con Compuestos Similares
Similar compounds to (N,N’-Dibutylcarbamimidoyl)selanyl include:
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenocysteine: The 21st amino acid, which is incorporated into selenoproteins and plays a crucial role in redox biology.
Selenomethionine: An amino acid used as a dietary supplement and in the study of selenium metabolism.
What sets (N,N’-Dibutylcarbamimidoyl)selanyl apart is its unique structure that allows for versatile chemical modifications and its potential for use in a wide range of applications .
Propiedades
Número CAS |
39645-73-3 |
|---|---|
Fórmula molecular |
C9H19N2Se |
Peso molecular |
234.23 g/mol |
InChI |
InChI=1S/C9H19N2Se/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
Clave InChI |
IUYGXUQLZMJVOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=NCCCC)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


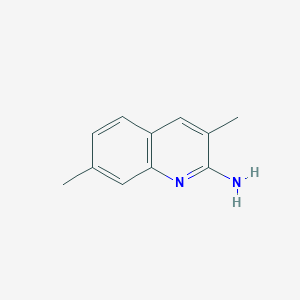
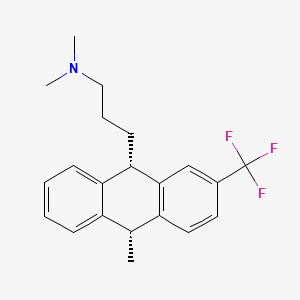
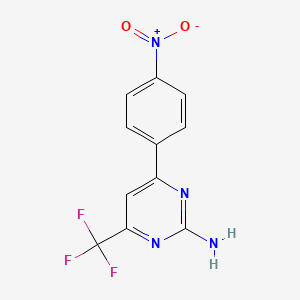
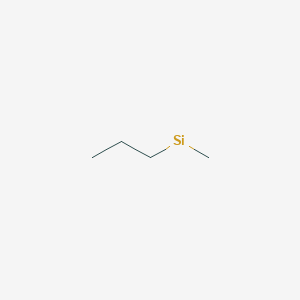
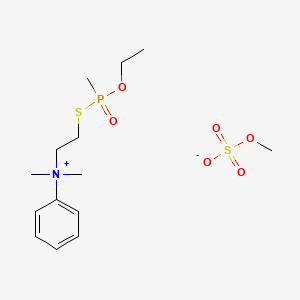
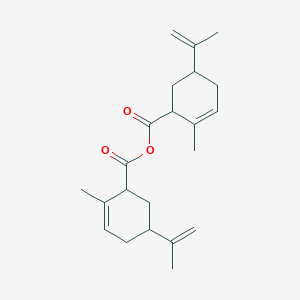
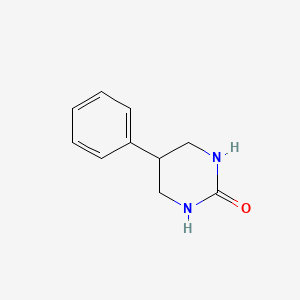
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
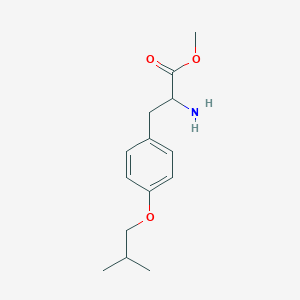


![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

